molecular formula C45H88 B14310797 1,2,3,3,4-Pentaoctylcyclopent-1-ene CAS No. 113818-45-4

1,2,3,3,4-Pentaoctylcyclopent-1-ene

Cat. No.: B14310797
CAS No.: 113818-45-4
M. Wt: 629.2 g/mol
InChI Key: GXCRHRVKZDBERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,3,4-Pentaoctylcyclopent-1-ene is a highly substituted cyclopentene derivative featuring five octyl (-C₈H₁₇) groups at positions 1, 2, 3 (two substituents), and 4. Its molecular formula is C₄₅H₈₈ (calculated by combining the cyclopentene backbone, C₅H₈, with five octyl groups, 5 × C₈H₁₇). The compound’s molecular weight is 633.3 g/mol, making it significantly larger than simpler cyclopentene analogs.

Properties

CAS No.

113818-45-4

Molecular Formula

C45H88

Molecular Weight

629.2 g/mol

IUPAC Name

1,2,3,3,4-pentaoctylcyclopentene

InChI

InChI=1S/C45H88/c1-6-11-16-21-26-31-36-42-41-43(37-32-27-22-17-12-7-2)45(39-34-29-24-19-14-9-4,40-35-30-25-20-15-10-5)44(42)38-33-28-23-18-13-8-3/h43H,6-41H2,1-5H3

InChI Key

GXCRHRVKZDBERC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC(=C(C1(CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3,4-pentaoctylcyclopentene typically involves the cyclization of appropriate linear precursors under specific conditions. One common method is the cyclization of octyl-substituted linear alkenes using a strong acid catalyst, such as sulfuric acid, under controlled temperatures. The reaction conditions must be carefully monitored to ensure the formation of the desired cycloalkene without over-cyclization or polymerization.

Industrial Production Methods

Industrial production of 1,2,3,3,4-pentaoctylcyclopentene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3,4-pentaoctylcyclopentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond, converting the cycloalkene to a cycloalkane.

    Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cycloalkanes.

    Substitution: Halogenated cyclopentenes.

Scientific Research Applications

1,2,3,3,4-pentaoctylcyclopentene has several applications in scientific research:

    Chemistry: Used as a model compound to study cycloalkene reactivity and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,3,4-pentaoctylcyclopentene involves its interaction with molecular targets through its reactive double bond and octyl substituents. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bond, leading to the formation of new chemical bonds. The octyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 1,2,3,3,4-Pentaoctylcyclopent-1-ene and related cyclopentene/cyclopentenone derivatives are outlined below. Comparisons are based on substituent effects, molecular weight, and inferred physicochemical properties.

Table 1: Key Structural and Property Comparisons

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Key Inferred Properties
This compound Five octyl (-C₈H₁₇) groups C₄₅H₈₈ 633.3 Cyclopentene (C=C) High hydrophobicity; low melting point; soluble in nonpolar solvents
2,3,4,5-Tetraphenylcyclopent-2-en-1-one (7317-52-4) Four phenyl (-C₆H₅) groups, one ketone C₂₉H₂₀O 384.5 Cyclopentenone (C=O, C=C) Moderate polarity; higher melting point due to aromatic stacking; reactive toward nucleophiles
2-Cyclopenten-1-one, 3,4-diphenyl-2,5-dipropyl- (149196-68-9) Two phenyl, two propyl (-C₃H₇) groups C₂₃H₂₈O 320.5 Cyclopentenone (C=O, C=C) Intermediate hydrophobicity; potential for Diels-Alder reactions
3,4,5-Triphenylcyclopent-3-ene-1,2-dione (3457-83-8) Three phenyl groups, two ketones C₂₃H₁₆O₂ 340.4 Two ketones (C=O), C=C High polarity; UV/Vis activity; prone to redox reactions

Key Findings:

Substituent Effects: Alkyl vs. Aromatic Groups: The octyl chains in this compound enhance hydrophobicity and steric bulk compared to phenyl-substituted analogs. This reduces crystallinity (lower melting point) and increases solubility in hydrocarbons . Functional Groups: Cyclopentenones (e.g., 7317-52-4) exhibit higher polarity and reactivity due to ketone groups, enabling conjugate additions. In contrast, the cyclopentene core in the target compound favors electrophilic additions or polymerizations .

Molecular Weight and Applications :

  • The target compound’s high molecular weight (633.3 g/mol) suggests utility in viscous formulations (e.g., lubricants), whereas lighter analogs (e.g., 340–384 g/mol) are more suited for synthetic intermediates or optoelectronic materials .

Reactivity and Stability :

  • Steric hindrance from octyl groups in this compound likely slows reaction kinetics compared to less-substituted derivatives. For example, Diels-Alder reactivity would be reduced relative to 149196-68-9, which has smaller propyl groups .

Spectroscopic Properties: Aromatic cyclopentenones (e.g., 3457-83-8) display strong UV absorption due to conjugated π systems, whereas the target compound’s alkyl-dominated structure would show weaker UV activity but distinct NMR shifts for crowded protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.